Loxoprofen - 68767-14-6

Loxoprofen

Catalog Number: EVT-291924
CAS Number: 68767-14-6
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. [, , , , , , , , , , , , ] It acts as a prodrug, meaning it is metabolized in the body into its active form. [, , , , ] The active metabolite, trans-alcohol form (Trans-OH), is primarily responsible for Loxoprofen’s anti-inflammatory and analgesic effects. [, , , , ]

Future Directions
  • Further investigation of novel metabolites: The identification of new sulfate, taurine, and acyl glucuronide conjugates necessitates further research to assess their pharmacological and toxicological properties. [] Understanding the roles of these metabolites could shed light on potential side effects and drug interactions.
  • Elucidation of the role of CBR1 polymorphisms: Continued research on the influence of CBR1 rs9024 genotype status on Loxoprofen's bioactivation could lead to personalized therapy, optimizing treatment strategies based on individual genetic profiles. []
  • Exploration of new therapeutic applications: Given its potential in neuropathic pain, further investigation of Loxoprofen’s efficacy in managing different types of neuropathic pain conditions is warranted. [] Additionally, further investigation of Loxoprofen’s effects on upper respiratory tract infections is needed to confirm or refute its potential to delay recovery. []
Source and Classification

Loxoprofen is classified under the category of propionic acid derivatives, which are characterized by their anti-inflammatory and analgesic properties. It is available in various formulations, including tablets and topical gels. The sodium salt form, loxoprofen sodium, is commonly used due to its improved solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of loxoprofen involves several steps that can vary based on the specific method employed. One notable synthesis route includes:

  1. Starting Materials: The synthesis typically begins with 2-(4-bromomethylphenyl)propionic acid.
  2. Reactions:
    • The initial reaction with concentrated sulfuric acid and methanol produces 2-(4-bromomethylphenyl)methyl propionate.
    • This intermediate then reacts with dimethyl adipate in the presence of sodium methoxide to form another intermediate.
    • Subsequent reactions involve acetone and sodium hydroxide to yield loxoprofen sodium .

This method emphasizes high purity and yield while maintaining a straightforward reaction pathway, which minimizes energy consumption and costs.

Molecular Structure Analysis

Structure and Data

Loxoprofen has a complex molecular structure characterized by its propionic acid backbone. The chemical formula for loxoprofen is C15_{15}H17_{17}BrO3_{3}, indicating the presence of bromine as part of its structure. The compound features a chiral center, which contributes to its pharmacological activity.

  • Molecular Weight: Approximately 325.20 g/mol
  • Structural Formula:
C15H17BrO3\text{C}_{15}\text{H}_{17}\text{BrO}_{3}

The stereochemistry of loxoprofen plays a crucial role in its biological activity, necessitating careful consideration during synthesis and formulation.

Chemical Reactions Analysis

Reactions and Technical Details

Loxoprofen undergoes various chemical reactions during its synthesis, including:

  • Esterification: The reaction between carboxylic acids and alcohols to form esters.
  • Nucleophilic Substitution: Involves the substitution of bromine in the initial compound with other functional groups during the synthesis process.
  • Decarboxylation: Removal of a carboxyl group from an intermediate compound to form loxoprofen.

These reactions must be carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Loxoprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the biosynthesis of prostaglandins—compounds that mediate inflammation, pain, and fever. By inhibiting these enzymes, loxoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.

  • Pharmacodynamics: The onset of action typically occurs within one hour after administration, with peak effects observed within 2-3 hours.
  • Half-life: Approximately 1-2 hours, necessitating multiple doses for sustained effect.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol, ethanol, and acetone; poorly soluble in water.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

  • pH Stability: Stable across a pH range of 4–9.
  • Stability: Sensitive to light; should be stored in a dark container to maintain efficacy.

These properties are crucial for formulation development and stability testing during pharmaceutical production.

Applications

Scientific Uses

Loxoprofen is extensively used in clinical settings for managing pain related to:

  • Musculoskeletal Disorders: Such as osteoarthritis and rheumatoid arthritis.
  • Postoperative Pain Management: Effective in reducing pain following surgical procedures.
  • Acute Pain Relief: Used for conditions like dental pain or sports injuries.

Research continues into its efficacy across different populations, including studies on its safety profile compared to other NSAIDs .

Pharmacological Profile of Loxoprofen

Chemical Structure and Physicochemical Properties

Loxoprofen (C₁₅H₁₈O₃) is a propionic acid derivative NSAID characterized by a phenylpropanoic acid scaffold with a unique 2-oxocyclopentylmethyl substituent at the para position. Its sodium salt form (loxoprofen sodium hydrate, C₁₅H₁₇NaO₃·xH₂O) enhances water solubility and bioavailability. The compound exists as a racemic mixture due to its chiral center at the α-carbon of the propanoic acid chain, though pharmacological activity resides primarily in the S-enantiomer post-metabolism. Key physicochemical properties include:

  • Molecular weight: 246.30 g/mol (free acid); 268.29 g/mol (sodium salt) [1] [9]
  • pKa: ~4.5 (carboxylic acid group), facilitating ionization at physiological pH
  • LogP: ~3.2, indicating moderate lipophilicity for membrane penetration [4]
  • Crystalline structure: Forms stable hydrates, crucial for solid-state stability in formulations [1]

Table 1: Physicochemical Properties of Loxoprofen Sodium

PropertyValue
Chemical FormulaC₁₅H₁₇NaO₃·xH₂O
Molecular Weight268.29 g/mol (anhydrous)
Melting Point180–182°C (decomposes)
Water Solubility>50 mg/mL (25°C)
Protein Binding>97%
Partition Coefficient (LogP)3.2

Mechanism of Action: Non-Selective Cyclooxygenase Inhibition

Loxoprofen exerts anti-inflammatory, analgesic, and antipyretic effects through reversible inhibition of both cyclooxygenase (COX) isoforms: COX-1 and COX-2. Its active metabolite, trans-OH loxoprofen, binds non-selectively to the arachidonic acid pocket of COX enzymes, preventing substrate conversion to prostaglandin H₂ (PGH₂). This inhibition suppresses downstream synthesis of:

  • Pro-inflammatory mediators: PGE₂, PGF₂α
  • Vasoconstrictors: Thromboxane A₂ (TXA₂)
  • Vasodilators: Prostacyclin (PGI₂) [1] [5]

In vitro studies demonstrate 50–100% inhibition of PGE₂ production in human whole blood assays at therapeutic concentrations, with IC₅₀ values of 0.1–0.5 μM for COX-1 and 0.2–1.0 μM for COX-2. This balanced inhibition contributes to its efficacy in inflammation without the cardiovascular risks associated with COX-2-selective agents [5] [9].

Table 2: COX Inhibition Profile of trans-OH Loxoprofen

ParameterCOX-1COX-2Assay System
IC₅₀ (μM)0.120.38Recombinant Human Enzymes
Time-Dependent InhibitionYesYesEnzyme Kinetics
PGE₂ Reduction>80%>75%Rat Air Pouch Model

Prodrug Activation and Metabolic Pathways

Loxoprofen is a pharmacologically inert prodrug designed to minimize direct gastrointestinal irritation. Its activation involves hepatic and extrahepatic pathways:

  • Carbonyl Reduction: Liver and skin carbonyl reductases convert loxoprofen to its active trans-alcohol metabolite (trans-OH loxoprofen) and inactive cis-alcohol isomer. The trans metabolite exhibits 50-fold greater COX affinity than the parent drug [4] [9].
  • Competitive CYP Metabolism: Cytochrome P450 3A4 (CYP3A4) hydroxylates loxoprofen to inactive metabolites (M3, M4), competing with carbonyl reductase. Concomitant CYP3A4 inducers (e.g., dexamethasone) reduce trans-OH loxoprofen levels by 30–40%, while inhibitors (e.g., ketoconazole) increase them by 20–25% [2] [4].
  • Glucuronidation: UGT2B7 conjugates both parent and alcohol metabolites into excretable glucuronides (M5–M8) [4].

Table 3: Key Metabolic Pathways of Loxoprofen

PathwayEnzymeMetaboliteActivity
Carbonyl ReductionCRtrans-OH loxoprofenActive (COX inhibitor)
Carbonyl ReductionCRcis-OH loxoprofenInactive
HydroxylationCYP3A4/5OH-LOX (M3, M4)Inactive
GlucuronidationUGT2B7Glucuronides (M5–M8)Inactive

Pharmacodynamic Interactions with Prostaglandin Synthesis

By inhibiting COX-dependent prostaglandin synthesis, loxoprofen modulates multiple physiological pathways:

  • Inflammation: Reduces PGE₂ in inflamed tissues by >70%, as quantified in rat carrageenan-induced paw edema models [6].
  • Vascular Function: Attenuates angiotensin II-induced oxidative stress in endothelial cells by suppressing NADPH oxidase (NOX-4) expression and reactive oxygen species (ROS) production, preserving nitric oxide bioavailability [10].
  • Atherosclerosis: Decreases early atherosclerotic lesions by 36–59% in apoE⁻/⁻ mice via downregulation of vascular PGI₂ and TXA₂, independent of lipid profile changes [5].
  • Platelet Aggregation: Inhibits thromboxane B₂ (TXB₂) synthesis by 60–80% at 4 mg/kg/day, reducing ADP-induced platelet aggregation [5].

Comparative Efficacy Among Propionic Acid Derivatives

Loxoprofen demonstrates superior efficacy to several propionic acid analogs in inflammation models:

  • Analgesic Potency: 10–20 times stronger than ibuprofen, naproxen, or ketoprofen in acetic acid writhing tests [10].
  • Topical Formulations: Loxoprofen cataplasm shows 1.7-fold higher clinical effectiveness rates than flurbiprofen cataplasm in osteoarthritis (74.5% vs. 43.1% based on VAS scores) due to enhanced skin permeability and sustained metabolite release [3].
  • Atherosclerosis Suppression: Reduces aortic lesions by 63.5% (males) and 41.5% (females) in mice, outperforming non-selective NSAIDs like indomethacin in vascular inflammation modulation [5].

Properties

CAS Number

68767-14-6

Product Name

Loxoprofen

IUPAC Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)

InChI Key

YMBXTVYHTMGZDW-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Solubility

47 mg/mL

Synonyms

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.